Cyclopropanecarboxylate Cyclopropanecarboxylate Cyclopropanecarboxylate is a monocarboxylic acid anion. It is a conjugate base of a cyclopropanecarboxylic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1803430
InChI: InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1
SMILES: C1CC1C(=O)[O-]
Molecular Formula: C4H5O2-
Molecular Weight: 85.08 g/mol

Cyclopropanecarboxylate

CAS No.:

Cat. No.: VC1803430

Molecular Formula: C4H5O2-

Molecular Weight: 85.08 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxylate -

Specification

Molecular Formula C4H5O2-
Molecular Weight 85.08 g/mol
IUPAC Name cyclopropanecarboxylate
Standard InChI InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1
Standard InChI Key YMGUBTXCNDTFJI-UHFFFAOYSA-M
SMILES C1CC1C(=O)[O-]
Canonical SMILES C1CC1C(=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

The compound exists as a conjugate base of cyclopropanecarboxylic acid, with the negative charge primarily localized on the oxygens of the carboxylate group. This ionic character significantly influences its physical properties and chemical behavior in solution. The three-dimensional arrangement of cyclopropanecarboxylate has been studied extensively, revealing that the cyclopropane ring maintains its planar geometry while the carboxylate group typically adopts a position that minimizes steric hindrance. Computational studies have further elucidated the electronic distribution within the molecule, highlighting areas of electron deficiency and excess that govern its reactivity patterns .

Physical Properties

Cyclopropanecarboxylate exists as the anion of cyclopropanecarboxylic acid, which itself is a white crystalline solid with a melting point of 26-28°C and a boiling point of 184-186°C under standard conditions. The parent acid is soluble in water, ethanol, and ether, while the carboxylate salt's solubility properties depend on its associated counter-ion . The compound's molecular weight is 85.08 g/mol, making it a relatively small organic molecule that can participate in various biochemical processes . When examining thermodynamic properties, cyclopropanecarboxylic acid exhibits a constant pressure heat capacity (Cp,gas) of 94.77 J/mol·K at 298.16 K, which increases to 136.36 J/mol·K at 453.16 K, demonstrating the temperature-dependent nature of its thermodynamic behavior .

The physical characteristics of cyclopropanecarboxylate salts vary depending on the counter-ion present, affecting properties such as crystallinity, hygroscopicity, and thermal stability. These variations make certain salt forms more suitable for specific applications, particularly in pharmaceutical formulations where properties like solubility and stability are critical. Spectroscopic analysis of cyclopropanecarboxylate has revealed distinctive absorption patterns in infrared spectroscopy, with characteristic peaks corresponding to the carboxylate group typically observed in the 1550-1650 cm⁻¹ range .

Table 1: Physical Properties of Cyclopropanecarboxylic Acid (Parent Compound)

PropertyValueReference
Molecular Weight86.09 g/mol
Physical StateWhite crystalline solid
Melting Point26-28°C
Boiling Point184-186°C
SolubilitySoluble in water, ethanol, and ether
Cp,gas at 298.16 K94.77 J/mol·K
Cp,gas at 353.16 K110.58 J/mol·K
Cp,gas at 403.16 K124.10 J/mol·K
Cp,gas at 453.16 K136.36 J/mol·K

Chemical Properties

Cyclopropanecarboxylate exhibits chemical behavior characteristic of both carboxylate anions and cyclopropane-containing compounds. The carboxylate functionality imparts significant acidity to the parent acid, with the ability to donate a proton in aqueous solutions, while the cyclopropane ring contributes unique reactivity patterns due to its inherent strain. This strain energy makes the cyclopropane ring susceptible to ring-opening reactions under appropriate conditions, particularly in the presence of electrophiles or through catalytic processes. The compound can participate in various chemical transformations including esterification, amidation, reduction, and oxidation reactions, making it a versatile building block in organic synthesis .

As a carboxylate anion, cyclopropanecarboxylate can form salts with various metal cations, resulting in compounds with diverse properties and applications. The reactivity of the carboxylate group allows for nucleophilic substitution reactions, leading to the formation of derivatives such as esters, amides, and anhydrides. The unique electronic properties of the cyclopropane ring contribute to the compound's ability to participate in cycloaddition reactions and radical processes, further expanding its synthetic utility. In biological systems, cyclopropanecarboxylate and its derivatives can interact with various enzymes and receptors, contributing to their pharmacological effects .

Synthesis and Production

Synthetic Routes

Several synthetic approaches have been developed for the preparation of cyclopropanecarboxylate and its parent acid. One common method involves the cyclopropanation of acrylate esters using diazomethane or related diazo compounds in the presence of appropriate catalysts, followed by hydrolysis to obtain the carboxylic acid. This synthetic route offers control over stereochemistry and functionalization patterns, allowing for the preparation of substituted derivatives with specific configurations. Alternative approaches include the Simmons-Smith reaction, which utilizes diiodomethane and zinc-copper couple to add a methylene group to olefins, providing access to cyclopropane structures that can be further functionalized to introduce the carboxylate group .

More specialized synthetic methods have been developed for preparing enantiomerically enriched cyclopropanecarboxylates, which are particularly valuable in pharmaceutical applications. These approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclopropanation reaction. For instance, the asymmetric cyclopropanation reaction using (S)-dimethylsulfonium(p-tolylsulfinyl)methylide has been employed to prepare enantiomerically pure cyclopropanecarboxylic acid derivatives with potential biological activity as GABA receptor modulators . The synthesis of functionalized derivatives, such as 1-(2-furanyl)cyclopropanecarboxylic acid, involves specialized procedures that introduce specific substituents onto the cyclopropane framework .

Table 2: Selected Synthetic Methods for Cyclopropanecarboxylic Acid and Derivatives

Synthetic MethodKey ReagentsFeaturesReference
Diazomethane cyclopropanationDiazomethane, acrylate esters, catalystHigh-yielding, potential hazards with diazomethane
Simmons-Smith reactionDiiodomethane, Zn-Cu couple, olefinsMild conditions, useful for sensitive substrates
Asymmetric cyclopropanation(S)-dimethylsulfonium(p-tolylsulfinyl)methylideProvides enantiomerically enriched products
Corey-Chaykovsky reactionSulfonium ylides, α,β-unsaturated compoundsVersatile for various substitution patterns

Industrial Production

Industrial production of cyclopropanecarboxylic acid and its derivatives typically employs scaled-up versions of laboratory synthetic methods, with modifications to enhance efficiency, safety, and cost-effectiveness. The commercial synthesis often utilizes continuous-flow processes for hazardous steps such as diazomethane-mediated cyclopropanation, minimizing risks associated with handling potentially explosive reagents. Alternative industrial routes may involve the use of less hazardous reagents such as trimethylsulfonium ylides or specialized catalytic systems that facilitate the cyclopropanation reaction under milder conditions .

The production of cyclopropanecarboxylate derivatives, such as methyl cyclopropanecarboxylate and cyclopropanecarbonyl chloride, involves additional steps for functional group interconversion. These derivatives serve as important intermediates in the synthesis of more complex compounds, particularly in the pharmaceutical and agrochemical industries. Quality control in industrial production typically involves spectroscopic methods (NMR, IR, MS) and chromatographic techniques to ensure product purity and consistency. The commercial availability of cyclopropanecarboxylic acid and its derivatives from chemical suppliers such as TCI America and Sigma-Aldrich indicates their importance as industrial chemicals and research materials .

Biochemical Aspects

Metabolism in Microorganisms

One of the most fascinating aspects of cyclopropanecarboxylate biochemistry is its metabolism by specific microorganisms, particularly Rhodococcus rhodochrous. This bacterium has demonstrated the remarkable ability to utilize cyclopropanecarboxylate as its sole source of carbon and energy, employing a novel degradation pathway that involves the opening of the highly strained cyclopropane ring. Research conducted on strain CPC-1 of R. rhodochrous revealed a unique metabolic sequence that begins with the activation of cyclopropanecarboxylate through its conversion to cyclopropanecarboxyl-coenzyme A (CoA) . This initial step requires ATP, CoA, and an inducible cyclopropanecarboxylate:CoA ligase enzyme, representing an energetically demanding but essential activation mechanism for the subsequent metabolic transformations.

The key step in this metabolic pathway involves the enzymatic ring opening of cyclopropanecarboxyl-CoA, leading to the formation of 3-hydroxybutyryl-CoA, which then enters established metabolic pathways. This ring-opening reaction represents a remarkable example of enzymatic catalysis, as it efficiently cleaves the strained cyclopropane bond under physiological conditions. Experimental evidence for this pathway was obtained through various analytical techniques, including the isolation and identification of reaction intermediates as hydroxamic acids. When intermediates accumulated in vitro in the absence of NAD+ were trapped with hydroxylamine, both cyclopropanecarboxohydroxamic acid and 3-hydroxybutyrohydroxamic acid were detected, confirming the proposed metabolic route .

Table 3: Enzymatic Activities in Cyclopropanecarboxylate Metabolism by R. rhodochrous

EnzymeSubstrateProductCofactors RequiredRegulationReference
Cyclopropanecarboxylate:CoA ligaseCyclopropanecarboxylateCyclopropanecarboxyl-CoAATP, CoA, Mg²⁺Inducible
Cyclopropanecarboxyl-CoA ring-opening enzymeCyclopropanecarboxyl-CoA3-Hydroxybutyryl-CoAUnknownInducible
3-Hydroxybutyryl-CoA dehydrogenase3-Hydroxybutyryl-CoACrotonyl-CoANAD⁺Constitutive
Crotonyl-CoA metabolism enzymesCrotonyl-CoACentral metabolitesVariousConstitutive

Enzymatic Reactions

The enzymatic reactions involving cyclopropanecarboxylate extend beyond its biodegradation pathway in R. rhodochrous. Studies have shown that cyclopropanecarboxylate and its derivatives can interact with various enzyme systems in different organisms, sometimes functioning as enzyme inhibitors or substrates for specific transformations. Some cyclopropanecarboxylic acid derivatives have been investigated as potential inhibitors of ADAMTS-5 (Aggrecanase-2), an enzyme involved in cartilage degradation, with compound 22 in one series showing remarkable potency with an IC50 of 7.4 nM . This highlights the potential of cyclopropanecarboxylate scaffolds in the development of therapeutic enzyme inhibitors.

In addition to their role in biodegradation and as enzyme inhibitors, cyclopropanecarboxylate derivatives have been studied for their interactions with neurotransmitter receptors. For instance, 1-aminocyclopropanecarboxylic acid (ACPC) has been investigated for its effects on N-methyl-D-aspartate (NMDA) receptors, particularly regarding calcium signaling in cerebellar granule cells . The compound's ability to modulate glycine-potentiated NMDA responses suggests potential applications in neurological disorders. The interaction of cyclopropanecarboxylate derivatives with biological systems often depends on specific structural features, including stereochemistry and substituent patterns, underscoring the importance of precise structural control in the synthesis of bioactive compounds based on this scaffold .

Applications

Pharmaceutical Applications

Cyclopropanecarboxylate and its derivatives have found significant applications in pharmaceutical research and development, serving as building blocks for drug synthesis and as bioactive compounds in their own right. The unique structural features of the cyclopropane ring, including its conformational rigidity and bond strain, make cyclopropanecarboxylate derivatives valuable scaffolds in medicinal chemistry. These compounds have been incorporated into various drug candidates targeting different biological systems, including central nervous system disorders, inflammatory conditions, and infectious diseases . The ability to introduce specific substituents onto the cyclopropane framework allows for fine-tuning of pharmacological properties, enhancing therapeutic potential while minimizing adverse effects.

Specific cyclopropanecarboxylate derivatives have shown promising biological activities in preclinical studies. For example, asymmetric synthesis of (1S,2S,SP)-1-[hydroxy(methyl)phosphonyl]-2-aminocyclopropanecarboxylic acid has been accomplished as a potential agonist/antagonist of GABA receptors, highlighting applications in neurological disorders . Similarly, 1-sulfonylaminocyclopropanecarboxylates have been developed as potent ADAMTS-5 inhibitors, with potential applications in osteoarthritis and other degenerative joint diseases . The incorporation of the cyclopropane moiety into pharmaceutical compounds often enhances metabolic stability, as the cyclopropane ring is resistant to many enzymatic transformations that typically affect linear alkyl chains, potentially improving the pharmacokinetic profile of drug candidates .

Other Industrial Uses

Beyond pharmaceuticals, cyclopropanecarboxylate and related compounds serve various industrial purposes, particularly in agrochemical development. The compound's derivatives have been investigated as components of insecticides, fungicides, and plant growth regulators. Alpha-cypermethrin, which contains a cyclopropane ring, has been evaluated for use in insecticide-treated nets, with detailed risk assessments conducted by organizations such as the WHO . The unique chemical properties of cyclopropanecarboxylate make it valuable in the development of specialized chemical intermediates, catalysts, and materials with specific performance characteristics.

In synthetic organic chemistry, cyclopropanecarboxylate serves as a versatile building block for creating more complex structures. The strained cyclopropane ring can undergo selective ring-opening reactions under controlled conditions, providing access to functionalized compounds that would be difficult to synthesize through alternative routes. Additionally, cyclopropanecarboxylate derivatives have been investigated as potential inhibitors of ethylene biosynthesis in plants, suggesting applications in fruit ripening control and floral senescence delay . These diverse applications highlight the broad utility of cyclopropanecarboxylate across multiple industrial sectors, from life sciences to materials development and agricultural technology .

Derivatives and Related Compounds

Esters and Amides

Cyclopropanecarboxylate readily forms various esters and amides, which represent important derivatives with distinct properties and applications. Methyl cyclopropanecarboxylate (C5H8O2), with a molecular weight of 100.117 g/mol, is one of the most common ester derivatives, serving as a valuable intermediate in organic synthesis and as a research chemical. This compound presents as a colorless to light yellow clear liquid with a boiling point of 117°C and exhibits high flammability with a flash point of 18°C . Similarly, propyl cyclopropanecarboxylate (C7H12O2) represents another important ester derivative with applications in synthetic chemistry and as a potential fragrance ingredient. These esters generally display enhanced lipophilicity compared to the parent acid, influencing their solubility, volatility, and biological activity profiles .

Amide derivatives of cyclopropanecarboxylate have received considerable attention in medicinal chemistry due to their enhanced metabolic stability and potential for hydrogen bonding interactions with biological targets. Various N-substituted cyclopropanecarboxamides have been synthesized and evaluated for biological activities, including interactions with neurotransmitter receptors and enzyme inhibition properties. The structural diversity of these amide derivatives can be expanded through N-substitution patterns, introducing additional functional groups that modulate physicochemical properties and biological activities. Spectroscopic studies, including potential energy scans and vibrational assignments, have been conducted on cyclopropanecarboxamide to understand its structural stability and internal rotations, providing valuable information for the design of more complex derivatives .

Table 4: Common Cyclopropanecarboxylate Ester Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Physical StateBoiling Point (°C)Reference
Methyl cyclopropanecarboxylateC5H8O2100.12Colorless to light yellow liquid117
Propyl cyclopropanecarboxylateC7H12O2128.17LiquidNot reported
Cyclopropanecarboxylic acid chlorideC4H5ClO104.54LiquidNot reported

Structural Analogs

Structural analogs of cyclopropanecarboxylate include compounds where the cyclopropane ring is modified or where additional functional groups are introduced to the basic scaffold. Substituted derivatives, such as 1-(2-furanyl)cyclopropanecarboxylic acid (C8H8O3), incorporate aromatic or heterocyclic substituents onto the cyclopropane ring, significantly altering the electronic properties and reactivity of the molecule . These substituted derivatives often exhibit distinct biological activities and physical properties compared to the parent compound, expanding the range of potential applications in medicinal chemistry and materials science.

Homologated analogs, where the carboxylate group is separated from the cyclopropane ring by one or more methylene units, represent another class of structural relatives with modified properties. Additionally, compounds where the cyclopropane ring is replaced with other small ring systems (cyclobutane, cyclopentane) while maintaining the carboxylate functionality provide interesting comparisons for structure-activity relationship studies. The metabolism of these larger cycloalkanecarboxylates often follows different pathways compared to cyclopropanecarboxylate, as demonstrated by studies showing that cyclohexanecarboxylate and cyclopentanecarboxylate are metabolized through β-oxidation of CoA intermediates without the need for the specialized ring-opening enzymes required for cyclopropanecarboxylate metabolism .

Research Developments

Recent Studies

Recent research on cyclopropanecarboxylate has expanded our understanding of its chemistry, biological interactions, and potential applications. Studies published in the last few years have explored novel synthetic approaches for preparing functionalized cyclopropanecarboxylate derivatives with specific stereochemical configurations. For example, research on the asymmetric synthesis of (1S,2S,SP)-1-[hydroxy(methyl)phosphonyl]-2-aminocyclopropanecarboxylic acid as a potential GABA receptor modulator demonstrates continuing interest in developing enantiomerically pure cyclopropanecarboxylate derivatives for pharmaceutical applications . These advanced synthetic methodologies enable access to previously challenging structures, expanding the chemical space available for drug discovery and other applications.

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